![molecular formula C5H7BF3K B13458228 Potassium trifluoro(spiro[2.2]pentan-1-yl)borate](/img/structure/B13458228.png)
Potassium trifluoro(spiro[2.2]pentan-1-yl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a spiro[2.2]pentane core, which is a bicyclic structure with two fused cyclopropane rings, and a trifluoroborate group, which imparts distinct reactivity and stability characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide typically involves the reaction of spiro[2.2]pentane derivatives with boron trifluoride etherate in the presence of a suitable base such as potassium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride complex. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the boron center undergoes changes in oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form carbon-carbon bonds, which are valuable in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide include organolithium compounds, Grignard reagents, and transition metal catalysts. Typical reaction conditions involve inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture-sensitive reactions.
Major Products Formed
The major products formed from reactions involving potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide depend on the specific reaction type. For example, in substitution reactions, the product will be a new compound with the nucleophile replacing the trifluoroborate group. In coupling reactions, the product will be a larger organic molecule with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and stability.
Wirkmechanismus
The mechanism by which potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The boron center can form stable complexes with nucleophiles, facilitating substitution and coupling reactions. The spiro[2.2]pentane core provides structural rigidity, which can influence the reactivity and selectivity of the compound in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoroborate: A simpler compound with similar reactivity but lacking the spiro[2.2]pentane core.
Spiro[2.2]pentane derivatives: Compounds with the same bicyclic structure but different functional groups.
Organoboron compounds: A broad class of compounds with boron centers that exhibit similar reactivity patterns.
Uniqueness
Potassium trifluoro({spiro[2.2]pentan-1-yl})boranuide is unique due to the combination of the spiro[2.2]pentane core and the trifluoroborate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H7BF3K |
|---|---|
Molekulargewicht |
174.02 g/mol |
IUPAC-Name |
potassium;trifluoro(spiro[2.2]pentan-2-yl)boranuide |
InChI |
InChI=1S/C5H7BF3.K/c7-6(8,9)4-3-5(4)1-2-5;/h4H,1-3H2;/q-1;+1 |
InChI-Schlüssel |
ZILDZMTZAONJFB-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1CC12CC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2,6-diazabicyclo[5.1.0]octane-2-carboxylate](/img/structure/B13458148.png)
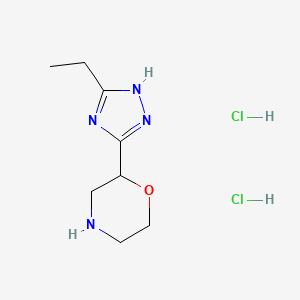
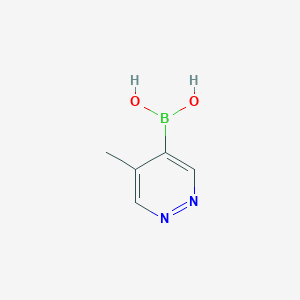
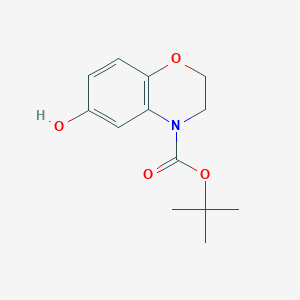
![methyl 2-{6-bromo-1H-pyrrolo[3,2-b]pyridin-1-yl}acetate](/img/structure/B13458176.png)
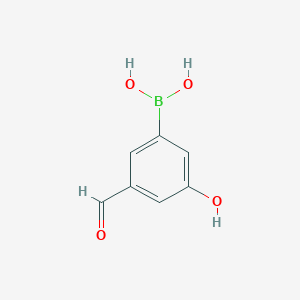
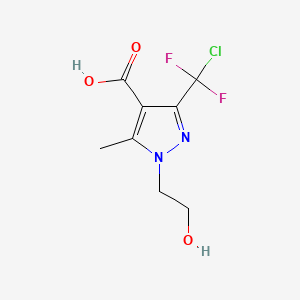
![4-[(2-Bromopyridin-4-yl)formamido]but-3-enoic acid](/img/structure/B13458190.png)
![Ethyl 8-benzyl-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylate](/img/structure/B13458191.png)
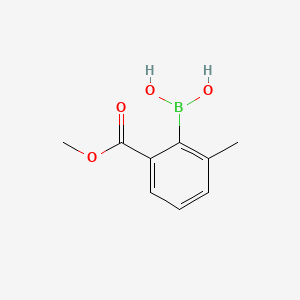
![4,7-dichloro-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13458201.png)
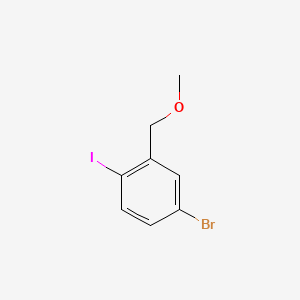
![3,9-Dioxaspiro[5.5]undecane-2-carboxylicacid](/img/structure/B13458209.png)
![7,7,9,9-Tetrafluoro-3-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13458212.png)
